molecular formula C24H22ClN3O3 B15023115 N-(2-Chloro-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide

N-(2-Chloro-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide

Cat. No.: B15023115
M. Wt: 435.9 g/mol
InChI Key: NCBREXXQWRRVSO-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl group, an oxazolo[4,5-B]pyridine moiety, and a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the oxazolo[4,5-B]pyridine moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination of the phenyl group:

    Coupling reactions: The final step involves coupling the chlorinated phenyl group with the oxazolo[4,5-B]pyridine moiety and the phenoxyacetamide structure using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted phenyl derivatives.

Scientific Research Applications

N-(2-Chloro-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: Application as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide: can be compared with other compounds containing similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H22ClN3O3/c1-14(2)17-8-6-15(3)11-21(17)30-13-22(29)27-19-12-16(7-9-18(19)25)24-28-23-20(31-24)5-4-10-26-23/h4-12,14H,13H2,1-3H3,(H,27,29)

InChI Key

NCBREXXQWRRVSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl

Origin of Product

United States

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